1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC13672261
Molecular Formula: C12H9N3O2
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3O2 |
|---|---|
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | 2-indolizin-3-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H9N3O2/c16-12(17)10-6-7-13-15(10)11-5-4-9-3-1-2-8-14(9)11/h1-8H,(H,16,17) |
| Standard InChI Key | PRSYEHSARRMJQI-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC=C(N2C=C1)N3C(=CC=N3)C(=O)O |
| Canonical SMILES | C1=CC2=CC=C(N2C=C1)N3C(=CC=N3)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound combines indolizine (a bicyclic structure with a six-membered ring fused to a five-membered ring containing two nitrogen atoms) and pyrazole (a five-membered diunsaturated ring with two adjacent nitrogen atoms). Key structural features include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉N₃O₂ | |
| Molecular Weight | 227.22 g/mol | |
| IUPAC Name | 2-Indolizin-3-ylpyrazole-3-carboxylic acid | |
| SMILES | C1=CC2=CC=C(N2C=C1)N3C(=CC=N3)C(=O)O | |
| XLogP3 | 2.1 |
The carboxylic acid group at position 5 of the pyrazole ring enhances solubility and enables salt formation or coordination chemistry, making the compound suitable for metal-organic frameworks (MOFs) and polymer synthesis .
Spectral Characterization
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¹H NMR: Peaks correspond to aromatic protons (δ 6.5–8.5 ppm), pyrazole NH (δ ~12.7 ppm), and carboxylic acid protons (δ ~12.7 ppm).
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IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (O-H), and 1500–1600 cm⁻¹ (C=N/C=C) .
Synthesis and Derivative Formation
Synthetic Routes
While direct protocols for this compound are scarce, analogous pyrazole-indolizine hybrids are synthesized via:
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Cyclocondensation: Reaction of hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions .
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Multi-Step Functionalization:
Example Reaction (simplified):
Industrial Scalability
Industrial methods emphasize one-pot multicomponent reactions (MCRs) or photoredox catalysis to reduce steps and improve yields (typically 30–50% for lab-scale syntheses) .
Biological and Pharmacological Activities
Endothelin-1 Antagonism
Structurally related 3-(1H-indol-3-yl)pyrazole-5-carboxylic acids exhibit potent endothelin-1 receptor inhibition. For instance:
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Compound 5b: 90% inhibition of endothelin-1-induced vasoconstriction at 1 μg/mL, comparable to bosentan (a clinical antagonist) .
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Compound 30: Superior in vivo efficacy in preventing sudden death in murine models (ED₅₀ = 0.8 mg/kg vs. bosentan’s 1.2 mg/kg) .
Antimicrobial Activity
Pyrazole-carboxylic acid derivatives show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 32 μg/mL) . The indolizine moiety enhances membrane penetration due to its lipophilicity.
Applications in Materials Science
Electrochemiluminescence (ECL)
Polymers derived from pyrazole-carboxylic acids (e.g., [Zn₃(L²⁻)₂(H₂O)₄Cl₂]ₙ) exhibit strong ECL intensity in DMF (quantum yield Φ = 0.42), making them candidates for OLEDs .
Luminescent Sensing
Zinc-based coordination polymers detect Cu²⁺, Co²⁺, and Fe³⁺ with quenching constants (Ksv):
| Ion | Ksv (M⁻¹) | Detection Limit (nM) |
|---|---|---|
| Cu²⁺ | 6.35 × 10³ | 12.5 |
| Co²⁺ | 8.70 × 10³ | 9.8 |
| Fe³⁺ | 1.62 × 10⁴ | 5.2 |
Comparative Analysis with Analogues
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